molecular formula C9H6ClFN2O B12965806 2-Chloro-6-fluoro-7-methoxyquinazoline

2-Chloro-6-fluoro-7-methoxyquinazoline

Cat. No.: B12965806
M. Wt: 212.61 g/mol
InChI Key: YTDLZBDNUNJXJV-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-7-methoxyquinazoline is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly for the development of targeted cancer therapies. This compound serves as a crucial synthetic precursor for the construction of more complex quinazoline derivatives. Its core structure is a privileged scaffold in the design of potent kinase inhibitors . The primary research value of this molecule lies in its potential application for synthesizing analogues of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors . Quinazoline-based compounds, such as gefitinib and erlotinib, are well-established in oncology research, and the 2-chloro-6-fluoro-7-methoxy substitution pattern provides multiple points for strategic chemical modification to explore structure-activity relationships and optimize drug-like properties . Researchers can utilize the reactive 2-chloro and 4-positions for introducing various anilino and other substituents, enabling the development of targeted libraries for high-throughput screening and lead optimization campaigns . This product is intended for research applications as a building block in synthetic organic chemistry and pharmaceutical development. It is strictly for laboratory use. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

2-chloro-6-fluoro-7-methoxyquinazoline

InChI

InChI=1S/C9H6ClFN2O/c1-14-8-3-7-5(2-6(8)11)4-12-9(10)13-7/h2-4H,1H3

InChI Key

YTDLZBDNUNJXJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC(=NC2=C1)Cl)F

Origin of Product

United States

Preparation Methods

Key Steps:

  • Halogenation : Chlorination at the 2-position of the quinazoline nucleus is achieved using reagents like thionyl chloride or phosphorus oxychloride in the presence of an organic solvent.
  • Fluorination : Introduction of a fluorine atom is typically performed using fluorinated anilines or other fluorinated intermediates.
  • Methoxylation : The methoxy group is introduced either through methylation or by starting with a methoxy-substituted precursor.

Specific Preparation Methods

Method 1: Reaction with Halogenating Agents

  • Starting Material : 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate.
  • Procedure :
    • React the starting material with phosphorus oxychloride (POCl₃) in toluene at elevated temperatures (e.g., 75–78°C).
    • Introduce a fluorinated aniline (e.g., 2-fluoroaniline) to replace the oxygen group with a fluoroaryl moiety.
    • The resulting intermediate undergoes chlorination at the 2-position using thionyl chloride or phosphorus oxychloride.
  • Reaction Conditions :
    • Temperature: 50–150°C (optimal range: 60–90°C).
    • Solvent: Toluene or other organic solvents.
    • Base: Organic bases such as diisopropylethylamine or triethylamine.

Method 2: Sequential Nucleophilic Substitution

  • Starting Material : A quinazoline derivative with pre-installed methoxy and fluoro groups.
  • Procedure :
    • Chlorinate the quinazoline nucleus selectively at the 2-position using reagents like phosphorus oxychloride.
    • Use ammonium hydroxide in a polar protic solvent like methanol to stabilize intermediates and complete substitution reactions.
  • Reaction Conditions :
    • Polar protic solvents such as methanol or ethanol.
    • Reaction temperature maintained between room temperature and reflux conditions.

Summary Table of Reaction Conditions

Step Reagent/Conditions Temperature Range Solvent
Halogenation Phosphorus oxychloride, thionyl chloride 60–90°C Toluene
Fluorination Fluorinated aniline Room temp–75°C Organic solvent
Methoxylation Methoxy-substituted precursor Room temp Methanol

Notes on Optimization

  • Reagent Selection :

    • Thionyl chloride and phosphorus oxychloride are preferred for chlorination due to their high reactivity and compatibility with organic bases.
    • Fluorinated anilines ensure selective introduction of the fluorine atom.
  • Temperature Control :

    • Maintaining optimal temperatures (60–90°C) during halogenation minimizes side reactions and ensures high yields.
  • Solvent Choice :

    • Polar protic solvents like methanol are essential for stabilizing intermediates during nucleophilic substitution steps.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-7-methoxyquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinazoline derivatives with altered oxidation states .

Scientific Research Applications

2-Chloro-6-fluoro-7-methoxyquinazoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-7-methoxyquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of substituents on the quinazoline ring significantly alter molecular properties. Below is a comparative analysis with key analogues:

Compound Name Substituent Positions Molecular Formula Key Properties/Applications Reference
2-Chloro-6-fluoro-7-methoxyquinazoline Cl (2), F (6), OMe (7) C₉H₅ClFN₂O Kinase inhibitor intermediate
4-Chloro-6-fluoro-2-methylquinazoline Cl (4), F (6), Me (2) C₉H₆ClFN₂ DNA synthesis inhibition potential
4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline Cl (4), F (7), OMe (6), Me (2) C₁₀H₈ClFN₂O Structural rigidity due to methyl
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol Cl (phenyl), F (phenyl), OMe (7) C₁₅H₁₀ClFN₂O₂ Kinase inhibitor with amino linkage

Key Observations:

  • Chlorine Position: In the target compound, chlorine at position 2 increases electrophilicity at the adjacent nitrogen, enhancing reactivity in nucleophilic substitution reactions.
  • Fluorine Position : Fluorine at position 6 (target compound) vs. position 7 (4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline) impacts hydrogen-bonding and steric interactions. Fluorine’s small size and high electronegativity optimize binding to hydrophobic enzyme pockets .
  • Methoxy Group: The methoxy group at position 7 (target compound) improves solubility compared to methyl substituents (e.g., 4-Chloro-6-fluoro-2-methylquinazoline). This group also participates in hydrogen bonding, as seen in crystal structures of related quinazolinones .

Structural Rigidity and Planarity

The quinazoline core is inherently planar, a feature critical for intercalation into DNA or binding to enzyme active sites. For example, 4-(4-Amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol (a kinase inhibitor intermediate) exhibits a planar quinazoline system with a dihedral angle of 81.18° between the quinazoline and adjacent benzene ring, optimizing interactions with target proteins .

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